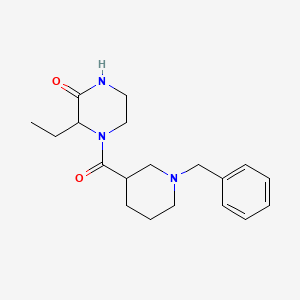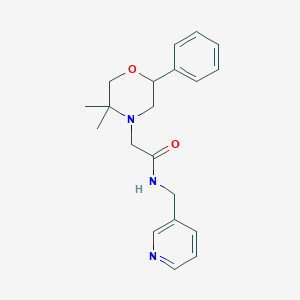![molecular formula C20H23N3O3 B7562599 Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)
Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate, also known as CPQCAA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate involves the inhibition of various enzymes in the brain. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which prevents the breakdown of acetylcholine and butyrylcholine. This results in increased levels of these neurotransmitters in the brain, which can improve cognitive function. This compound also inhibits monoamine oxidase, which prevents the breakdown of dopamine, serotonin, and norepinephrine. This results in increased levels of these neurotransmitters in the brain, which can improve mood and reduce the symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function, reduce the symptoms of depression, and improve motor function in animal models. This compound has also been shown to reduce the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate is its potent inhibitory activity against various enzymes in the brain. This makes it a promising compound for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the potential side effects of this compound are not well understood, which requires further research.
Zukünftige Richtungen
There are several future directions for research on Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate. One direction is to investigate the potential use of this compound in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of this compound in the treatment of cancer, as it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation. Additionally, further research is needed to understand the potential side effects of this compound and to develop more effective formulations for in vivo administration.
Synthesemethoden
The synthesis of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate involves the reaction of 2-(2-quinolinyl)-1-pyrrolidinecarboxylic acid with cyclopropylmethylamine and 2-chloroacetyl chloride. This reaction results in the formation of this compound as a white solid with a melting point of 128-130°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various neurotransmitters such as acetylcholine, dopamine, and serotonin. By inhibiting these enzymes, this compound has the potential to increase the levels of these neurotransmitters in the brain, which can be beneficial in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-18(26-13-14-7-8-14)12-21-20(25)16-11-15-5-1-2-6-17(15)22-19(16)23-9-3-4-10-23/h1-2,5-6,11,14H,3-4,7-10,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSHPMYJHACBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)NCC(=O)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)

![2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]-N'-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetohydrazide](/img/structure/B7562551.png)
![N-[1-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7562559.png)
![N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanamide](/img/structure/B7562566.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7562573.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)
![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)

![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)